1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine

説明

特性

分子式 |

C20H21NO5 |

|---|---|

分子量 |

355.4 g/mol |

IUPAC名 |

(12S)-7,17,18-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene |

InChI |

InChI=1S/C20H21NO5/c1-22-13-5-4-10-8-12-15-11(6-7-21-12)17(23-2)20-19(25-9-26-20)16(15)14(10)18(13)24-3/h4-5,12,21H,6-9H2,1-3H3/t12-/m0/s1 |

InChIキー |

CHTZCWLHHIYAJY-LBPRGKRZSA-N |

異性体SMILES |

COC1=C(C2=C(C[C@H]3C4=C(CCN3)C(=C5C(=C42)OCO5)OC)C=C1)OC |

正規SMILES |

COC1=C(C2=C(CC3C4=C(CCN3)C(=C5C(=C42)OCO5)OC)C=C1)OC |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine: A Structurally Inferred Profile

Abstract

This technical guide provides a comprehensive overview of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine, a distinct member of the aporphine alkaloid family. Due to a notable scarcity of direct scientific literature on this specific compound, this document synthesizes information from structurally related aporphine alkaloids to project its likely chemical and pharmacological characteristics. The guide delves into the structural elucidation, plausible synthetic routes, and an inferred pharmacological profile, with a particular focus on its potential interactions with key neurotransmitter systems. Structure-activity relationships within the aporphine class, particularly the influence of the 1,2-methylenedioxy and methoxy functional groups, are critically examined to build a predictive model of its bioactivity. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a roadmap for future investigation of this and similar aporphine alkaloids.

Introduction: The Enigmatic Profile of this compound

Aporphine alkaloids represent a large and pharmacologically diverse class of isoquinoline alkaloids, with over 500 known members.[1] These compounds, both naturally occurring and synthetic, exhibit a wide array of effects on the central nervous system (CNS), making them a fertile ground for drug discovery.[2] this compound (CAS Number: 14050-90-9) is a specific aporphine alkaloid whose chemical structure suggests a compelling pharmacological profile. However, a comprehensive review of the scientific literature reveals a significant lack of dedicated studies on this molecule.

This guide, therefore, adopts a rational, structure-based approach to build a technical profile of this compound. By examining close structural analogs and established structure-activity relationships (SAR) within the aporphine family, we can infer its likely synthesis, mechanism of action, and potential therapeutic applications. The presence of a 1,2-methylenedioxy group, a well-known pharmacophore in psychoactive compounds, combined with three methoxy groups, points towards a nuanced interaction with biological targets.

Chemical & Structural Elucidation

The core of this compound is the tetracyclic aporphine skeleton. Its defining features are:

-

A 1,2-methylenedioxy group on the 'A' ring. This functional group is known to be a key factor in the bioactivity of several compounds, including some with anticancer and antiprotozoal properties.[3]

-

Three methoxy groups at positions 3, 10, and 11 on the 'D' ring. The position and number of methoxy groups are known to significantly influence the pharmacological activity of aporphine alkaloids.[4]

-

A secondary amine (noraporphine) , indicating the absence of a methyl group on the nitrogen atom of the heterocyclic 'B' ring.

The precise stereochemistry at the C6a position is crucial for the biological activity of aporphines, with (R) and (S) enantiomers often exhibiting different pharmacological profiles.[5]

Synthetic Pathways: A Roadmap to this compound

While a specific synthesis for this compound has not been published, established methods for the synthesis of the aporphine core can be readily adapted. The most common and biomimetically inspired approach involves the intramolecular oxidative coupling of a benzylisoquinoline precursor.[6][7]

A plausible synthetic route would involve the following key steps:

-

Synthesis of the Benzylisoquinoline Precursor: This would involve the condensation of a substituted phenethylamine with a substituted phenylacetaldehyde or phenylacetic acid, followed by cyclization (e.g., Bischler-Napieralski reaction) and reduction to form the tetrahydroisoquinoline core.

-

Intramolecular Oxidative Coupling: The appropriately substituted benzylisoquinoline would then undergo an intramolecular oxidative coupling reaction to form the tetracyclic aporphine skeleton. This can be achieved using various reagents, including transition metal catalysts or enzymatic methods.[6]

-

Functional Group Manipulation: Subsequent steps would involve the introduction or modification of the methoxy and methylenedioxy groups, and demethylation of the nitrogen to yield the final "nor" compound.

Experimental Protocol: A Generalized Approach to Aporphine Synthesis via Oxidative Coupling

This protocol outlines a general methodology for the synthesis of an aporphine core, which could be adapted for this compound.

Step 1: Synthesis of the N-Methyl-Benzyltetrahydroisoquinoline Precursor

-

React the appropriately substituted phenethylamine with the corresponding phenylacetyl chloride to form an amide.

-

Perform a Bischler-Napieralski cyclization using a dehydrating agent like phosphorus oxychloride to form a dihydroisoquinoline.

-

Reduce the dihydroisoquinoline using a reducing agent such as sodium borohydride to obtain the tetrahydroisoquinoline.

-

N-methylate the secondary amine using formaldehyde and a reducing agent (Eschweiler-Clarke reaction).

Step 2: Intramolecular Oxidative Phenolic Coupling

-

Dissolve the N-methyl-benzyltetrahydroisoquinoline precursor in a suitable solvent (e.g., methanol).

-

Add a metal salt catalyst, such as copper (II) chloride.[6]

-

Stir the reaction mixture at room temperature for several hours to facilitate the oxidative coupling.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, quench the reaction and extract the product with an organic solvent.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to isolate the aporphine alkaloid.

Step 4: N-Demethylation (to obtain the "nor" compound)

-

Treat the purified aporphine with a demethylating agent, such as cyanogen bromide (von Braun reaction) or a chloroformate reagent, followed by hydrolysis.

Caption: Generalized synthetic workflow for this compound.

Inferred Pharmacological Profile: A Focus on CNS Targets

The pharmacology of aporphine alkaloids is complex, with individual compounds displaying a wide range of activities at dopamine and serotonin receptors.[2][8] The specific substitution pattern of this compound allows for some informed predictions about its likely biological targets.

Dopamine Receptor Interactions

Aporphine alkaloids are well-known for their interactions with dopamine receptors.[5][8] Depending on their structure, they can act as agonists, partial agonists, or antagonists at both D1 and D2 receptor subtypes.[5]

-

(R)-Apomorphine , a prototypical aporphine, is a non-selective dopamine receptor agonist.[1]

-

Bulbocapnine , another aporphine alkaloid, acts as a dopamine receptor antagonist.[9] It has been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.

-

The presence of a hydroxyl group at C-11 and the (R)-configuration at C-6a are often associated with dopamine receptor agonism, while the absence of a C-10 hydroxyl group can lead to antagonist activity.[5]

Given the trimethoxy substitution on the 'D' ring of this compound, it is plausible that it will exhibit significant affinity for dopamine receptors. Its functional activity (agonist vs. antagonist) would likely depend on its stereochemistry and the precise interactions with the receptor binding pocket.

Serotonin Receptor Interactions

Several aporphine alkaloids have also been shown to interact with serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT7 subtypes.[2][10]

-

Nuciferine , an aporphine alkaloid with a different substitution pattern, displays a complex pharmacological profile, acting as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, and a partial agonist at 5-HT6 receptors.[11][12]

-

Structure-activity relationship studies have shown that the substitution pattern on the aporphine core is critical for determining affinity and selectivity for different 5-HT receptor subtypes.[2] For instance, (R)-roemerine shows high affinity and selectivity for the 5-HT2A receptor.[10]

The presence of the 1,2-methylenedioxy group in conjunction with the methoxy groups in this compound suggests a potential for interaction with serotonin receptors, possibly with a unique selectivity profile.

Caption: Potential signaling pathways modulated by this compound.

Structure-Activity Relationships (SAR): Decoding the Functional Groups

The bioactivity of aporphine alkaloids is finely tuned by the nature and position of their substituents.

-

The 1,2-Methylenedioxy Group: This group can be critical for certain biological activities. For instance, in some oxoaporphines, the 1,2-methylenedioxy group is a key factor for their anti-protozoal and anticancer activities.[3] In another study, this moiety was generally found to be associated with inactivity against the poliovirus.[13] The presence of this group in this compound could therefore confer specific and potent biological effects.

-

Methoxy Groups at C-3, C-10, and C-11: The substitution pattern on the 'D' ring significantly impacts receptor affinity and selectivity. For example, a methoxyl group at C-2 has been shown to be important for antipoliovirus activity.[13] Variations in the number and position of methoxy groups can drastically alter the antiarrhythmic efficacy and toxicity of aporphines.[4]

-

The 'nor' Aporphine Structure: The absence of a methyl group on the nitrogen can influence receptor binding and functional activity.

Potential Therapeutic Applications: A Forward Look

Based on the inferred pharmacological profile, this compound could be a candidate for investigation in several therapeutic areas:

-

Neuropsychiatric Disorders: Given the likely interaction with dopamine and serotonin receptors, this compound could be explored for its potential in treating conditions such as schizophrenia, depression, or anxiety.[1][2]

-

Cardiovascular Conditions: Some aporphine alkaloids have demonstrated cardiovascular effects, including antiarrhythmic and vasorelaxant properties.[4] The trimethoxy substitution pattern, in particular, has been linked to antiarrhythmic activity.[4]

-

Metabolic Disorders: Certain aporphine alkaloids, such as nuciferine and thaliporphine, have shown promise in managing components of metabolic syndrome, including insulin resistance.[14]

Conclusion and Future Directions

While this compound remains a largely uncharacterized molecule, its chemical structure provides a strong basis for predicting a rich and complex pharmacology. The confluence of a 1,2-methylenedioxy group with a specific trimethoxy substitution pattern on the aporphine core suggests a high potential for potent and selective interactions with CNS and other biological targets.

Future research should focus on the following areas:

-

Total Synthesis and Structural Confirmation: The development of a robust synthetic route is essential for obtaining sufficient quantities of the pure compound for pharmacological evaluation and confirming its absolute stereochemistry.

-

In Vitro Pharmacological Profiling: A comprehensive screening against a panel of dopamine, serotonin, and other relevant receptors is necessary to determine its binding affinities and functional activities.

-

In Vivo Preclinical Studies: Once a pharmacological profile is established, in vivo studies in animal models of relevant diseases will be crucial to assess its therapeutic potential and safety profile.

This technical guide serves as a foundational document to stimulate and guide future research into this promising, yet understudied, aporphine alkaloid. The insights gleaned from its structural analogs provide a clear path forward for unlocking its full therapeutic potential.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Aporphine - Wikipedia [en.wikipedia.org]

- 9. Bulbocapnine - Wikipedia [en.wikipedia.org]

- 10. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nuciferine - Wikipedia [en.wikipedia.org]

- 12. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]

- 13. Antipoliovirus structure-activity relationships of some aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine: A Technical Guide to Natural Sources and Isolation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine is a member of the noraporphine class of alkaloids, a significant group of benzylisoquinoline alkaloids with a wide range of documented biological activities. The unique substitution pattern on its aporphine core, featuring both a methylenedioxy bridge and three methoxy groups, makes it a compound of considerable interest for phytochemical research and drug discovery programs. This guide provides a comprehensive overview of the probable natural sources of this compound and delineates a robust, field-proven methodology for its extraction, isolation, and purification. The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure reproducibility and high purity of the final product.

Natural Sources: The Hernandia Genus

While direct literature explicitly citing the isolation of this compound is scarce, a thorough review of the phytochemistry of related plant families points towards the genus Hernandia as a highly probable natural source. The Hernandiaceae family is a well-documented reservoir of aporphine-type alkaloids.[1]

Primary Candidate Species: Hernandia voyronii

Hernandia voyronii (Jum.), commonly known as Hazomalany, is an evergreen tree endemic to the dry deciduous forests of western and southwestern Madagascar.[2][3] Traditional medicinal practices in Madagascar have utilized the stem bark of H. voyronii for various ailments, including the treatment of chronic malaria, often in conjunction with chloroquine.[4] This traditional use has prompted significant phytochemical investigation, revealing a rich diversity of isoquinoline alkaloids, including numerous aporphines.[5][6] The presence of a wide array of structurally related aporphine alkaloids in H. voyronii makes it a prime candidate for the presence of this compound.

Isolation and Purification Protocol

The following protocol is a comprehensive, multi-stage process designed for the efficient isolation of this compound from the stem bark of Hernandia voyronii. The methodology is based on established principles of alkaloid chemistry and has been adapted from successful isolation strategies for related aporphine alkaloids.[7][8]

Overall Workflow

Caption: High-level workflow for isolation.

Part A: Extraction of Crude Alkaloids

The foundational step in isolating the target compound is a classic acid-base extraction. This technique leverages the basicity of the alkaloid's nitrogen atom to selectively separate it from the bulk of neutral and acidic plant metabolites.

References

- 1. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. scirp.org [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Alkaloids of Hernandia voyronii: chloroquine-potentiating activity and structure elucidation of herveline D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antiplasmodial activity and chloroquine-potentiating action of three new isoquinoline alkaloid dimers isolated from Hernandia voyronii Jumelle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Pharmacological Landscape of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine: A Technical Guide for Novel Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the pharmacological characterization of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine, a novel noraporphine alkaloid. Aporphine alkaloids, a significant class of isoquinoline alkaloids, are recognized for their diverse interactions with central nervous system targets, particularly dopamine and serotonin receptors.[1][2] This document outlines a systematic approach to elucidate the pharmacological profile of this specific compound, from initial receptor binding affinity studies to functional characterization and an overview of its pharmacokinetic properties. Detailed, field-proven protocols for key in vitro assays are provided, alongside a discussion of the underlying scientific principles and expected data interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and the development of next-generation therapeutics.

Introduction: The Aporphine Scaffold as a Privileged Structure in Neuropharmacology

The aporphine scaffold represents a tetracyclic isoquinoline alkaloid structure that has garnered significant attention in medicinal chemistry due to its inherent ability to interact with a variety of G-protein coupled receptors (GPCRs).[1][2] Aporphine derivatives have been investigated for their potential therapeutic applications in a range of neurological and psychiatric disorders, owing to their modulation of dopaminergic and serotonergic systems.[1][2] The prototypical aporphine, apomorphine, is a well-established dopamine receptor agonist used in the treatment of Parkinson's disease.

The subject of this guide, this compound, is a synthetic derivative characterized by a methylenedioxy bridge at the 1 and 2 positions and methoxy groups at the 3, 10, and 11 positions of the noraporphine core. These substitutions are anticipated to significantly influence its receptor binding affinity, selectivity, and functional activity compared to naturally occurring aporphines. This document will detail the essential experimental workflows to define its pharmacological signature.

Pharmacodynamics: Elucidating Receptor Interactions

The primary objective in characterizing a novel aporphine alkaloid is to determine its binding affinity and functional activity at key CNS receptors, primarily the dopamine (D1-like and D2-like) and serotonin (5-HT) receptor subtypes.

Receptor Binding Affinity Profiling

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[3] These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound, allowing for the determination of the inhibition constant (Ki).

Table 1: Illustrative Receptor Binding Affinity Profile for this compound (Hypothetical Data)

| Receptor Subtype | Radioligand | Ki (nM) |

| Dopamine D1 | [³H]SCH23390 | 580 |

| Dopamine D2 | [³H]Spiperone | 75 |

| Dopamine D3 | [³H]Spiperone | 45 |

| Dopamine D4 | [³H]Spiperone | 120 |

| Dopamine D5 | [³H]SCH23390 | >1000 |

| Serotonin 5-HT1A | [³H]8-OH-DPAT | 25 |

| Serotonin 5-HT2A | [³H]Ketanserin | 150 |

| Serotonin 5-HT7 | [³H]LSD | 90 |

Note: The Ki values presented are hypothetical and for illustrative purposes, based on general trends observed for other aporphine alkaloids. Actual experimental data is required for validation.

This protocol provides a generalized procedure for determining the binding affinity of this compound at dopamine and serotonin receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand (specific for each receptor)

-

Unlabeled test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Diagram 1: Radioligand Binding Assay Workflow

Workflow for determining receptor binding affinity.

Functional Activity Profiling

Determining whether a compound acts as an agonist, antagonist, or inverse agonist is crucial. This is achieved through functional assays that measure the downstream signaling consequences of receptor activation. For many dopamine and serotonin receptors, this involves measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6][7][8][9]

Table 2: Illustrative Functional Activity Profile for this compound (Hypothetical Data)

| Receptor Subtype | Assay Type | Functional Response | EC50/IC50 (nM) | Emax (%) |

| Dopamine D2 | cAMP Inhibition | Partial Agonist | 150 | 65 |

| Serotonin 5-HT1A | cAMP Inhibition | Full Agonist | 40 | 95 |

| Serotonin 5-HT2A | IP-One (IP1 accumulation) | Antagonist | IC50 = 200 | N/A |

Note: The functional data presented are hypothetical. Emax is expressed relative to a known full agonist for the respective receptor.

This protocol describes a method to assess the functional activity of this compound at Gi-coupled (e.g., D2, 5-HT1A) or Gs-coupled receptors.

Materials:

-

Whole cells expressing the receptor of interest

-

Assay medium (e.g., HBSS)

-

Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor assays)

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Test compound

-

Reference agonist and antagonist

Procedure:

-

Cell Plating: Plate the receptor-expressing cells in a 96-well plate and culture overnight.

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of the test compound to the cells.

-

Antagonist Mode (for Gi-coupled receptors): Stimulate the cells with a fixed concentration of forskolin and a reference agonist, then add varying concentrations of the test compound.

-

-

Incubation: Incubate the plate for a specified time at 37°C to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP levels against the test compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

-

Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the test compound concentration to determine the IC50.

-

Diagram 2: cAMP Signaling Pathway for Gi-Coupled Receptors

Inhibition of cAMP production by a Gi-coupled receptor agonist.

Pharmacokinetics: A Preliminary Outlook

While in vitro studies define the interaction of a compound with its targets, understanding its in vivo behavior is critical for drug development. The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of aporphine alkaloids can be complex.[1][2][10]

Table 3: Predicted and Comparative Pharmacokinetic Parameters of Aporphine Alkaloids

| Parameter | This compound (Predicted) | Apomorphine (Human, S.C.) | Nuciferine (Rat, Oral) |

| Absorption | |||

| Bioavailability | Moderate to Low (predicted) | Low (oral) | 17.9% |

| Tmax | ~1 hour (predicted) | 5-10 minutes | ~0.5 hours (in tissues) |

| Distribution | |||

| Vd | High (predicted) | Large | N/A |

| Metabolism | |||

| Primary Pathways | O-demethylation, Glucuronidation (predicted) | N-demethylation, Glucuronidation | N-demethylation, O-demethylation |

| Excretion | |||

| t½ | 2-4 hours (predicted) | 33 minutes | 2.09 hours (IV) |

Note: Data for the title compound are predictive. Comparative data for Apomorphine and Nuciferine are from published studies.[11]

The methylenedioxy group is a known target for metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates.[7] Therefore, in vitro metabolic stability assays using human liver microsomes are a crucial next step to assess the metabolic fate of this compound.

In Vivo Evaluation: Translating In Vitro Findings

Based on the in vitro profile, in vivo studies in animal models are designed to assess the physiological and behavioral effects of the compound. For a compound with potential activity at dopamine and serotonin receptors, relevant in vivo assays could include:

-

Locomotor Activity: To assess stimulant or sedative effects.

-

Drug Discrimination: To compare its subjective effects to known psychoactive drugs.

-

Thermoregulation Studies: To evaluate effects on core body temperature.[12]

Conclusion and Future Directions

This guide provides a comprehensive, technically-grounded roadmap for the pharmacological evaluation of this compound. The proposed workflow, from receptor binding to functional assays and preliminary pharmacokinetic considerations, establishes a robust foundation for understanding its potential as a novel CNS-active agent. The elucidation of its specific pharmacological profile will be instrumental in guiding future medicinal chemistry efforts to optimize its potency, selectivity, and drug-like properties, ultimately determining its therapeutic potential.

References

- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. In vivo Effects of Abused ‘Bath Salt' Constituent 3,4-methylenedioxypyrovalerone (MDPV) in Mice: Drug Discrimination, Thermoregulation, and Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Noraporphine Derivatives

Preamble: The Aporphine Scaffold as a Privileged Structure in Neuropharmacology

The aporphine alkaloid backbone, a tetracyclic structure derived from the fusion of isoquinoline and benzyl moieties, represents a "privileged scaffold" in medicinal chemistry. Its rigid conformation allows for precise orientation of functional groups to interact with specific G-protein coupled receptors (GPCRs) in the central nervous system (CNS). Noraporphine, the N-demethylated parent of this class, serves as a foundational template for a vast array of synthetic derivatives. These derivatives have been instrumental in probing the complexities of monoaminergic neurotransmission and have shown significant therapeutic potential for treating neuropsychiatric and neurological disorders, including Parkinson's disease and schizophrenia.

This guide provides a detailed exploration of the mechanism of action of noraporphine derivatives, moving from primary molecular interactions to downstream signaling cascades and the structure-activity relationships (SAR) that govern their pharmacological profiles. We will also detail the key experimental methodologies used to elucidate these mechanisms, providing a framework for researchers in drug discovery and development.

Primary Molecular Targets: A Focus on Dopamine and Serotonin Receptors

The primary mechanism of action for the majority of pharmacologically active noraporphine derivatives involves direct interaction with dopamine receptors. However, their affinity for other monoamine receptors, particularly serotonin subtypes, is critical to their diverse and often therapeutically advantageous profiles.

Dopamine Receptor Interactions: The Core Mechanism

Noraporphine derivatives exhibit a strong predilection for the D2-like family of dopamine receptors (D2, D3, D4) over the D1-like family (D1, D5). This selectivity is a cornerstone of their activity.

-

D2 Receptor Affinity and Functional Activity: A vast body of research demonstrates that modifications to the noraporphine scaffold, particularly at the nitrogen atom, profoundly influence affinity and functional activity at the D2 receptor. Many derivatives act as potent agonists or partial agonists. For instance, N-n-propyl-norapomorphine (NPA) is a classic example of a potent D2 receptor agonist, exhibiting 10-20 times greater potency than apomorphine in inhibiting dopamine synthesis and the firing of dopaminergic neurons[1]. This agonist activity is mediated through the high-affinity, G-protein coupled state of the D2 receptor[2]. Conversely, other derivatives, such as S(+)N-n-propylnoraporphine, are being investigated as potential atypical antipsychotics, a profile that often involves D2 receptor antagonism or partial agonism[3].

-

D1 Receptor Affinity: Most N-substituted noraporphine derivatives display relatively low affinity for D1 receptor sites[4]. This D2-like selectivity is a key feature distinguishing their pharmacology from less selective dopamine agonists.

-

D3 and D4 Receptor Engagement: Certain derivatives show significant affinity for D3 and D4 receptors. Engagement of D4 receptors, in particular, is a characteristic shared by several atypical antipsychotic drugs[5][6]. Long-term treatment with the candidate atypical antipsychotic (+)-NPA has been shown to increase D4-like receptor binding in the striatolimbic system, supporting the hypothesis that these receptors contribute to antipsychotic action[3].

Serotonin Receptor Modulation: The Key to an "Atypical" Profile

The "atypical" profile of second-generation antipsychotics is largely attributed to their interaction with serotonin receptors, most notably 5-HT2A receptor antagonism, in addition to D2 receptor blockade[5][6]. While the core noraporphine scaffold is primarily dopaminergic, specific substitutions can introduce significant affinity for serotonin receptors. For example, some novel 2-O- or 11-O-substituted N-alkylnoraporphines show low affinity for 5-HT1A receptors, indicating that high selectivity for dopamine receptors can be engineered[7]. The interplay between dopamine D2 and serotonin 5-HT2A receptor activity is crucial for achieving antipsychotic efficacy with a reduced risk of extrapyramidal side effects (EPS).

Structure-Activity Relationships (SAR): Rational Design of Noraporphine Derivatives

The pharmacological profile of a noraporphine derivative is exquisitely sensitive to its chemical structure. Decades of synthetic chemistry have established clear SAR principles that guide the design of compounds with desired affinity, selectivity, and functional activity.

The Critical Role of the N-Alkyl Substituent

The substituent on the nitrogen atom is arguably the most critical determinant of D2 receptor interaction.

-

Optimal Chain Length and Shape: Optimal D2 affinity and agonist activity are typically observed with N-substituents like propyl, ethyl, allyl, or cyclopropylmethyl[4]. These groups strike a balance of size and lipophilicity that fits the receptor's binding pocket.

-

Steric Hindrance: The introduction of branching on the N-alkyl side chain, as seen in N-isopropyl or N-isobutyl derivatives, leads to a marked reduction in D2 affinity and activity, presumably due to steric clashes within the binding site[4].

-

Electronic Effects: The basicity of the nitrogen atom is essential for forming a cationic charge at physiological pH, a proposed requirement for high-affinity binding. Highly electronegative fluorine atoms in N-trifluoroethyl derivatives decrease this basicity, resulting in low affinity for dopamine receptors[4].

Influence of Aromatic Ring Substituents

The catechol moiety (hydroxyl groups at positions 10 and 11) is a key feature for potent dopaminergic activity. However, modifications at these and other positions can fine-tune the pharmacological profile.

-

Monohydroxy Derivatives: 11-hydroxyaporphines demonstrate neuropharmacological properties similar to their catechol counterparts[8].

-

Ester Prodrugs: Esterification of the hydroxyl groups can be used to create prodrugs with more prolonged behavioral actions and improved oral bioavailability[8].

-

Alkoxy Substitutions: The synthesis of 2-O- and 11-O-substituted N-alkylnoraporphines has yielded potent and highly selective D2 agents, such as (R)-(-)-2-(2-hydroxyethoxy)-11-hydroxy-N-n-propylnoraporphine[7].

The table below summarizes the binding affinities for a representative N-substituted noraporphine derivative, highlighting its selectivity.

| Compound | D1 Ki (nM) | D2 Ki (nM) | 5-HT1A Ki (nM) |

| (R)-(-)-2-(2-hydroxyethoxy)-11-hydroxy-N-n-propylnoraporphine | >10000 | 97 | >10000 |

| (Data sourced from Si et al., 2008)[7] |

Downstream Signaling Pathways

The interaction of noraporphine derivatives with their target receptors initiates a cascade of intracellular signaling events that ultimately produce a physiological response.

D2-like Receptor Gi/o-Coupled Signaling

Dopamine D2-like receptors are canonical members of the Gi/o-coupled GPCR family. The binding of an agonist derivative stabilizes a receptor conformation that facilitates the exchange of GDP for GTP on the associated Gαi subunit. This activation leads to:

-

Dissociation of the G-protein: The Gαi-GTP and Gβγ subunits dissociate.

-

Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).

-

Reduction in cAMP Levels: The resulting decrease in intracellular cAMP concentration reduces the activity of cAMP-dependent Protein Kinase A (PKA).

-

Modulation of Cellular Effectors: PKA is a critical kinase that phosphorylates numerous downstream targets, including ion channels and transcription factors. Its reduced activity alters neuronal excitability and gene expression.

Integrated Dopamine-Serotonin Pathway Modulation

In brain regions like the prefrontal cortex and striatum, dopaminergic and serotonergic systems are heavily intertwined. Atypical antipsychotic action is believed to arise from simultaneous D2 antagonism and 5-HT2A antagonism. 5-HT2A receptor stimulation on cortical pyramidal neurons can inhibit dopamine release in the striatum. Therefore, blocking these 5-HT2A receptors with an atypical agent can disinhibit this pathway, leading to an increase in striatal dopamine release. This localized increase is thought to be sufficient to overcome the D2 blockade's motor side effects while maintaining the antipsychotic effect in other pathways.

Experimental Protocols for Mechanistic Elucidation

A multi-tiered experimental approach, combining in vitro and in vivo techniques, is essential for a comprehensive characterization of noraporphine derivatives.

In Vitro Assays: Quantifying Molecular Interactions

These assays are fundamental for determining receptor affinity and functional activity.

Protocol: Radioligand Competition Binding Assay

This protocol determines the affinity (Ki) of a test compound for a specific receptor.

-

Tissue/Cell Preparation: Homogenize brain tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the receptor of interest in an appropriate buffer. Centrifuge to isolate the membrane fraction and resuspend to a known protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [3H]spiperone for D2 receptors), and a range of concentrations of the unlabeled noraporphine derivative (the "competitor").

-

Incubation: Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Quantification: Place the filter discs into scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: [35S]GTPγS Functional Assay

This assay measures G-protein activation to determine if a compound is an agonist, antagonist, or partial agonist.

-

Membrane Preparation: Prepare membranes as described for the binding assay.

-

Assay Setup: Combine membranes, a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), GDP (to ensure low basal binding), and a range of concentrations of the test compound.

-

Incubation: Incubate at 30°C for 60-90 minutes. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separation & Quantification: Separate bound from unbound [35S]GTPγS via filtration and quantify using a scintillation counter.

-

Data Analysis: Plot the stimulated binding against the log concentration of the test compound. A sigmoidal curve indicates agonist activity. The potency (EC50) and efficacy (Emax, relative to a full agonist) can be determined.

In Vivo Models: Assessing Physiological and Behavioral Outcomes

In vivo studies are crucial to confirm that the molecular actions observed in vitro translate into a meaningful physiological effect in a whole organism[9].

-

Apomorphine-Induced Stereotypy: This model assesses D2 receptor antagonism. A potent D2 agonist like apomorphine induces stereotyped behaviors (e.g., sniffing, gnawing) in rodents. The ability of a noraporphine derivative to block these behaviors indicates D2 antagonist activity, a hallmark of antipsychotics[10].

-

Catalepsy Assessment: This test measures the potential for a compound to induce extrapyramidal side effects. The animal is placed in an awkward posture, and the time it remains immobile is measured. Compounds with high cataleptic potential are more likely to cause motor side effects in humans. Atypical agents are sought for their low propensity to induce catalepsy[10].

-

Microdialysis: This advanced technique involves implanting a semi-permeable probe into a specific brain region of a freely moving animal. It allows for the real-time measurement of extracellular neurotransmitter levels (e.g., dopamine, serotonin) following systemic administration of a noraporphine derivative, providing direct evidence of how the compound alters neurochemical balance in key circuits[11].

Conclusion

The noraporphine scaffold provides a remarkably versatile platform for the development of CNS-active agents. Their mechanism of action is primarily centered on the dopamine D2-like family of receptors, where subtle changes in the N-substituent and aromatic ring functionalization can shift the pharmacological profile from potent agonism to antagonism. By integrating activity at other targets, such as serotonin receptors, derivatives with the characteristics of atypical antipsychotics can be developed. A thorough understanding of these structure-activity relationships, combined with a rigorous application of in vitro and in vivo experimental protocols, is essential for the continued development of novel noraporphine derivatives as next-generation therapeutics for complex neuropsychiatric disorders.

References

- 1. N-n-propyl-norapomorphine: an extremely potent stimulant of dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Long-term effects of S(+)N-n-propylnorapomorphine compared with typical and atypical antipsychotics: differential increases of cerebrocortical D2-like and striatolimbic D4-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atypical antipsychotic - Wikipedia [en.wikipedia.org]

- 6. List of Atypical Antipsychotics + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 7. 11-Hydroxy-N-n-propylnoraporphine|High-Affinity DA Agonist [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JL 13, An Atypical Antipsychotic: A Preclinical Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of a Noraporphine Alkaloid: A Technical Guide to 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine

Introduction

Within the intricate architecture of natural products, aporphine alkaloids represent a significant class of isoquinoline alkaloids renowned for their diverse pharmacological activities. This guide provides a comprehensive technical exploration of the spectroscopic characteristics of a specific member of this family: 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine. As a noraporphine, it lacks a substituent on the nitrogen atom, a feature that subtly yet significantly influences its spectral properties.

The unambiguous structural elucidation of such complex molecules is paramount in drug discovery and development. Spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, are the cornerstones of this characterization. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, offering a predictive and interpretive framework for the spectroscopic data of this compound. The insights herein are synthesized from foundational principles of spectroscopy and comparative analysis with structurally related, well-characterized aporphine alkaloids.

Molecular Structure

The foundation of our spectroscopic journey is the molecular structure of this compound. Its rigid tetracyclic core, stereochemistry, and the unique arrangement of its functional groups—a methylenedioxy bridge, three methoxy groups, and a secondary amine—give rise to a distinct spectroscopic fingerprint.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, offering vital clues to its structure.

Predicted Molecular Ion and Fragmentation Pathways

For this compound (C₂₀H₂₁NO₅), high-resolution mass spectrometry (HRMS) is expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to the exact mass of the molecule.

A key fragmentation pathway for aporphine alkaloids is the retro-Diels-Alder (RDA) reaction, which cleaves the B-ring. This cleavage provides significant structural information about the substituents on the A and D rings. Another common fragmentation involves the loss of substituents, such as methoxy groups.

-

[M+H]⁺ : The protonated molecular ion will be the most prominent peak in the ESI-MS spectrum under soft ionization conditions.

-

RDA Fragmentation : Cleavage of the B-ring is anticipated to yield diagnostic fragment ions.

-

Loss of Methoxy Groups : Sequential or individual loss of the methoxy groups (CH₃O•) or formaldehyde (CH₂O) from the molecular ion is also a probable fragmentation pathway.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization source.

-

Infusion : Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode : Operate in positive ion mode to generate the [M+H]⁺ ion.

-

MS Scan : Acquire a full scan MS spectrum over a mass range of m/z 100-1000.

-

Tandem MS (MS/MS) : Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain the fragmentation pattern. Vary the collision energy to optimize the fragmentation.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Infrared Absorption Bands

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 (broad) | Secondary amine |

| Aromatic C-H Stretch | 3000 - 3100 | Aryl C-H vibrations |

| Aliphatic C-H Stretch | 2850 - 3000 | Alkyl C-H vibrations |

| C=C Stretch | 1500 - 1600 | Aromatic ring skeletal vibrations |

| C-O Stretch | 1000 - 1300 | Methoxy and methylenedioxy groups |

| C-N Stretch | 1000 - 1250 | Amine C-N vibration |

The presence of the methylenedioxy group is often characterized by a strong absorption band around 1040 cm⁻¹ and 930 cm⁻¹.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation : Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Spectral Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are based on the analysis of structurally similar aporphine alkaloids like anonaine (which has a 1,2-methylenedioxy group) and glaucine (with a heavily methoxylated D-ring).

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale/Comparison |

| H-11 | ~7.8 - 8.2 | s | - | Deshielded aromatic proton, characteristic of aporphines. |

| H-8 | ~6.7 - 6.9 | s | - | Shielded aromatic proton. |

| H-3 | ~6.5 - 6.7 | s | - | Shielded aromatic proton. |

| -OCH₂O- | ~5.9 - 6.1 | d, d | J ≈ 1.5 | Characteristic geminal coupling of the methylenedioxy protons. |

| -OCH₃ | ~3.8 - 4.0 | s | - | Three distinct singlets for the three methoxy groups. |

| H-6a | ~3.0 - 3.3 | m | - | Chiral center proton. |

| Aliphatic Protons | ~2.5 - 3.5 | m | - | Complex multiplets for the remaining aliphatic protons. |

| N-H | ~1.5 - 2.5 | br s | - | Broad singlet, exchangeable with D₂O. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. A DEPT-135 experiment will be crucial to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted δ (ppm) | Rationale/Comparison |

| C=C (Aromatic) | 100 - 160 | Multiple signals for the aromatic carbons. |

| -OCH₂O- | ~101 | Characteristic chemical shift for the methylenedioxy carbon. |

| -OCH₃ | ~55 - 62 | Signals for the three methoxy carbons. |

| C-6a | ~60 - 65 | Chiral center carbon. |

| Aliphatic Carbons | 25 - 55 | Signals for the remaining aliphatic carbons. |

2D NMR Spectroscopy: Connecting the Pieces

A suite of 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals and to confirm the overall structure.

-

COSY (Correlation Spectroscopy) : Will reveal ¹H-¹H spin-spin coupling networks, crucial for tracing the connectivity of the aliphatic protons in the B and C rings.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting the different fragments of the molecule, for instance, linking the methoxy protons to their respective carbons on the aromatic rings.

Structural Elucidation Workflow using 2D NMR

The following diagram illustrates the logical workflow for piecing together the structure using 2D NMR data.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

1D Spectra Acquisition :

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a DEPT-135 spectrum.

-

-

2D Spectra Acquisition :

-

Acquire a phase-sensitive COSY spectrum.

-

Acquire a phase-sensitive HSQC spectrum, optimized for a one-bond ¹J(CH) of ~145 Hz.

-

Acquire an HMBC spectrum, optimized for long-range couplings of 8-10 Hz.

-

-

Data Processing and Analysis : Process the spectra using appropriate software (e.g., MestReNova, TopSpin) and interpret the correlations to assign all signals and confirm the structure.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of MS, IR, and a comprehensive suite of NMR experiments. This guide provides a robust predictive framework for the expected spectroscopic data of this molecule, grounded in the established principles of spectroscopic analysis and data from closely related aporphine alkaloids. By following the outlined experimental protocols and interpretive strategies, researchers can confidently and accurately elucidate the structure of this and other similar natural products, a critical step in advancing the frontiers of medicinal chemistry and drug development.

Preliminary In-Vitro Evaluation of 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine: A Technical Guide

Introduction

Aporphine alkaloids represent a large and structurally diverse class of isoquinoline alkaloids with significant pharmacological interest. These natural products have been investigated for a wide range of biological activities, including potential applications in oncology, neurology, and inflammatory diseases. This guide outlines a comprehensive and logically sequenced in-vitro screening cascade for a novel aporphine alkaloid, 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine. The proposed studies are designed to provide a preliminary assessment of its cytotoxic, neurological, anti-inflammatory, and cardiovascular safety profiles, thereby guiding further drug development efforts. Limited preliminary data suggests that 1,2-Methylenedioxy-3,10,11-trimethoxyaporphine exhibits moderate vessel-relaxing activities, with IC50 values ranging from 16.50 to 32.81 µM[1]. This provides an initial therapeutic area of interest, namely cardiovascular applications, and informs the selection of relevant in-vitro assays.

I. Foundational Assessment: Cytotoxicity Profiling

A fundamental first step in the evaluation of any novel compound is to determine its potential for inducing cellular toxicity. This information is crucial for establishing a therapeutic window and for interpreting the results of subsequent bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.

Scientific Rationale

The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity. Aporphine alkaloids have demonstrated a range of cytotoxic effects against various cancer cell lines, making this a critical initial screen.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound in culture medium to achieve a range of final concentrations for testing.

-

-

Assay Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

II. Neurological Activity Screening

Aporphine alkaloids are known to interact with various components of the central nervous system. Therefore, a preliminary screen for neurological activity is warranted. Key targets include neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.

A. Dopamine and Serotonin Receptor Binding Assays

Scientific Rationale: Dopamine and serotonin receptors are crucial G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and psychological processes.[4][5] Many psychoactive compounds exert their effects by modulating the activity of these receptors. Radioligand binding assays are a robust method for determining the affinity of a compound for a specific receptor.[4]

Experimental Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation:

-

Utilize commercially available cell lines stably expressing the human dopamine D2 receptor or serotonin 5-HT2A receptor.

-

Prepare cell membrane fractions through homogenization and centrifugation.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors), and varying concentrations of the test compound.

-

To determine non-specific binding, include wells with an excess of a known unlabeled ligand.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter mat.

-

Wash the filters to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC50 value, the concentration of the test compound that displaces 50% of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the affinity of the test compound for the receptor.

-

B. Acetylcholinesterase Inhibition Assay

Scientific Rationale: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease.[6][7] The Ellman's method is a widely used colorimetric assay for measuring AChE activity.[7]

Experimental Protocol: Ellman's Method

-

Reagent Preparation:

-

Prepare a solution of acetylthiocholine iodide (ATCI), the substrate for AChE.

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.

-

Prepare a solution of purified acetylcholinesterase enzyme.

-

-

Assay Procedure:

-

In a 96-well plate, add the AChE enzyme solution and the test compound at various concentrations.

-

Pre-incubate the enzyme and the test compound for a defined period.

-

Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB) to the wells.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of the test compound.

-

Determine the percentage of inhibition of AChE activity for each concentration.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

III. Anti-inflammatory Potential Assessment

The anti-inflammatory properties of natural products are of significant interest. Cyclooxygenase (COX) enzymes are key mediators of the inflammatory response.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Scientific Rationale: Cyclooxygenase exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[8][9] Aporphine alkaloids have been shown to inhibit COX-2.[10] An in-vitro assay to assess the inhibitory activity of the test compound against both COX isoforms is therefore a logical step.

Experimental Protocol: COX Inhibitor Screening Assay

-

Enzyme and Substrate Preparation:

-

Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Prepare a solution of arachidonic acid, the natural substrate for COX enzymes.

-

-

Assay Procedure:

-

In a 96-well plate, add the respective COX enzyme, a heme cofactor, and the test compound at various concentrations.

-

Pre-incubate the enzyme and test compound.

-

Initiate the reaction by adding arachidonic acid.

-

The reaction produces prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). The peroxidase activity of COX converts PGH2 to PGG2, which can be measured colorimetrically using a chromogenic substrate.

-

Measure the absorbance at a specific wavelength to determine the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of COX-1 and COX-2 activity for each concentration of the test compound.

-

Determine the IC50 values for both isoforms to assess the compound's potency and selectivity.

-

IV. Cardiovascular Safety and Drug Metabolism Profile

Given the preliminary data suggesting vasorelaxant properties, a thorough cardiovascular safety assessment is crucial. Additionally, understanding the compound's potential for drug-drug interactions is a key component of early-stage drug development.

A. hERG Potassium Channel Assay

Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is critical for cardiac repolarization. Inhibition of the hERG channel can lead to a prolonged QT interval, which increases the risk of life-threatening cardiac arrhythmias.[11] Therefore, assessing a compound's potential to block the hERG channel is a mandatory part of preclinical safety evaluation.[11]

Experimental Protocol: Automated Patch-Clamp Assay

-

Cell Culture:

-

Use a stable cell line, such as Human Embryonic Kidney (HEK293) cells, that expresses the hERG channel.

-

Culture the cells under standard conditions.

-

-

Electrophysiology:

-

Utilize an automated patch-clamp system for high-throughput analysis.

-

Cells are captured on a planar patch-clamp chip, and a whole-cell recording configuration is established.

-

Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a holding potential, a depolarization step, and a repolarization step.

-

Record baseline hERG currents in the external solution.

-

Sequentially apply a vehicle control followed by increasing concentrations of the test compound.

-

Record the hERG current at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak tail current amplitude at each voltage step.

-

Calculate the percentage of inhibition of the hERG current for each concentration of the test compound.

-

Determine the IC50 value from the concentration-response curve.

-

B. Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Cytochrome P450 enzymes are a superfamily of enzymes that play a major role in the metabolism of most drugs.[12][13] Inhibition of these enzymes can lead to drug-drug interactions, potentially causing adverse effects.[12][13] Assessing the inhibitory potential of a new compound against major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a regulatory requirement.[12]

Experimental Protocol: In-Vitro CYP Inhibition Assay

-

Test System:

-

Use human liver microsomes, which contain a mixture of CYP enzymes.

-

Alternatively, use recombinant CYP enzymes for isoform-specific analysis.

-

-

Assay Procedure:

-

Incubate the human liver microsomes or recombinant CYP enzymes with a specific probe substrate for each CYP isoform and the test compound at various concentrations.

-

Include a cofactor, such as NADPH, to initiate the metabolic reaction.

-

After a defined incubation period, stop the reaction.

-

Analyze the formation of the specific metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

A decrease in the formation of the metabolite compared to the vehicle control indicates inhibition.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound that produces 50% inhibition of the CYP enzyme activity.

-

Data Summary and Visualization

Quantitative Data Summary

| Assay | Target | Cell Line/System | Endpoint |

| Cytotoxicity | Cell Viability | HeLa, HL-60, NIH/3T3 | IC50 (µM) |

| Receptor Binding | Dopamine D2 Receptor | hD2-expressing cells | Ki (nM) |

| Serotonin 5-HT2A Receptor | h5-HT2A-expressing cells | Ki (nM) | |

| Enzyme Inhibition | Acetylcholinesterase | Purified AChE | IC50 (µM) |

| Cyclooxygenase-1 | Purified COX-1 | IC50 (µM) | |

| Cyclooxygenase-2 | Recombinant hCOX-2 | IC50 (µM) | |

| Cardiovascular Safety | hERG Potassium Channel | hERG-expressing HEK293 | IC50 (µM) |

| Drug Metabolism | Cytochrome P450s | Human Liver Microsomes | IC50 (µM) for major isoforms |

Diagrams

Caption: In-vitro screening cascade for this compound.

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for a radioligand competition binding assay.

Conclusion

This technical guide provides a structured and scientifically-grounded framework for the preliminary in-vitro evaluation of this compound. By systematically assessing its cytotoxicity, neurological and anti-inflammatory activities, and key safety and metabolism parameters, researchers can gain valuable insights into the compound's pharmacological profile. The data generated from this screening cascade will be instrumental in making informed decisions regarding the future development of this novel aporphine alkaloid as a potential therapeutic agent.

References

- 1. This compound [sobekbio.com]

- 2. ikm.org.my [ikm.org.my]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. benchchem.com [benchchem.com]

- 5. revvity.com [revvity.com]

- 6. attogene.com [attogene.com]

- 7. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders | PLOS One [journals.plos.org]

- 8. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 10. In vitro inhibitory activities of Lauraceae aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine (10-O-Methylhernandine)

Abstract

This technical guide provides a comprehensive overview of the aporphine alkaloid, 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine, also known as 10-O-Methylhernandine. This document delves into the historical context of its discovery within the broader phytochemical exploration of the Hernandia genus, its structural elucidation, and its biosynthetic origins. Furthermore, this guide explores the known biological activities of related compounds, offering insights into the potential pharmacological significance of this molecule. Methodologies for isolation and characterization, informed by established practices in natural product chemistry, are also detailed. This guide is intended for researchers, scientists, and professionals in drug development with an interest in novel alkaloid structures and their therapeutic potential.

Introduction: The Aporphine Alkaloids and the Hernandiaceae Family

The aporphine alkaloids represent a large and structurally diverse class of isoquinoline alkaloids, second only to the benzylisoquinolines in prevalence.[1] These tetracyclic compounds are of significant interest due to their wide range of pharmacological activities and their structural similarity to morphine.[1] Aporphine alkaloids are predominantly found in the plant kingdom, with at least 85 distinct compounds isolated from 15 different plant families.[1]

One of the prominent sources of aporphine alkaloids is the Hernandiaceae family, a group of flowering plants distributed throughout the world's tropical regions.[2] Phytochemical investigations of this family have revealed a rich diversity of secondary metabolites, including lignans, terpenes, and a significant number of alkaloids, with aporphines being a characteristic component.[2] These compounds have demonstrated a variety of biological activities, including antitumor, anti-inflammatory, antiplatelet aggregation, and antimalarial properties, making the Hernandiaceae family a valuable resource for drug discovery.[2]

Discovery and History of this compound

The discovery of this compound, also identified by its synonym 10-O-Methylhernandine, is rooted in the extensive phytochemical studies of the genus Hernandia. While the specific seminal publication detailing its initial isolation and characterization is part of a series of papers from the 1960s and 1970s, the foundational work on the alkaloids of Hernandia ovigera was conducted by Taiwanese researchers T. H. Yang, S. T. Lu, and C. S. Chuang. Their investigations, published in journals such as the Journal of the Pharmaceutical Society of Japan (Yakugaku Zasshi) and the Chemical and Pharmaceutical Bulletin, systematically unveiled the complex alkaloidal profile of this plant species.[3][4]

The structural elucidation of these novel aporphine alkaloids, including 10-O-Methylhernandine, was achieved through classical chemical degradation methods and the application of spectroscopic techniques that were becoming increasingly sophisticated during that era. These methods would have included UV-Vis spectroscopy, Infrared (IR) spectroscopy, and likely initial applications of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to piece together the intricate tetracyclic structure and the specific substitution patterns of the aromatic rings.

Chemical Structure and Properties

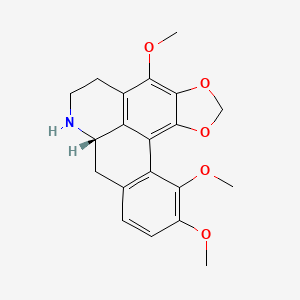

The chemical structure of this compound is characterized by the core aporphine skeleton with a unique substitution pattern that is key to its identity and potential bioactivity.

Systematic Name: this compound

Synonym: 10-O-Methylhernandine

Chemical Formula: C₂₀H₂₁NO₅

Molecular Weight: 355.38 g/mol

Key Structural Features:

-

Aporphine Core: A tetracyclic ring system derived from benzylisoquinoline precursors.

-

Methylenedioxy Bridge: A five-membered dioxole ring fused to the 'A' ring of the aporphine nucleus at the 1 and 2 positions. This functional group is common in a variety of natural products and is known to influence pharmacological activity.

-

Trimethoxy Substitution: Three methoxy (-OCH₃) groups located at positions 3, 10, and 11 of the aporphine skeleton.

-

Nor- designation: Indicates the absence of a methyl group on the nitrogen atom of the heterocyclic ring, resulting in a secondary amine.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Biosynthesis

The biosynthesis of aporphine alkaloids is a complex enzymatic process that begins with the amino acid L-tyrosine. The general pathway serves as a foundation for understanding the formation of this compound.

The Core Aporphine Pathway

-

Formation of Benzylisoquinoline Precursors: The pathway initiates with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde, to form (S)-norcoclaurine.

-

Conversion to (S)-Reticuline: A series of enzymatic reactions, including O- and N-methylations and hydroxylations, convert (S)-norcoclaurine to the key intermediate, (S)-reticuline.

-

Aporphine Core Formation: The pivotal step is the intramolecular C-C phenol coupling of (S)-reticuline, catalyzed by cytochrome P450 enzymes of the CYP80G subfamily, to form the tetracyclic aporphine core.

Formation of the Methylenedioxy Bridge

A key structural feature of this compound is the methylenedioxy bridge. This functional group is formed through the enzymatic action of specific cytochrome P450 enzymes belonging to the CYP719 family. These enzymes catalyze the cyclization of adjacent hydroxyl and methoxyl groups on the aromatic ring to form the five-membered dioxole ring.

The following diagram illustrates the generalized biosynthetic pathway leading to the aporphine core and the subsequent formation of the methylenedioxy bridge.

Caption: Generalized biosynthetic pathway of aporphine alkaloids.

Potential Pharmacological Activity

While specific pharmacological studies on this compound are limited in the available literature, the known biological activities of related aporphine alkaloids from the Hernandia genus provide a basis for predicting its potential therapeutic effects.

Aporphine alkaloids, in general, are known to interact with various receptors in the central nervous system, including dopamine and serotonin receptors.[1] This interaction underpins the use of the well-known aporphine alkaloid, apomorphine, in the treatment of Parkinson's disease.[5]

Studies on extracts and isolated compounds from Hernandia species have demonstrated a range of activities:

-

Anti-inflammatory Effects: Several alkaloids from Hernandia nymphaeifolia have shown potent inhibition of superoxide anion production and elastase release in neutrophils, indicating significant anti-inflammatory potential.[6]

-

Cytotoxic Activity: A number of aporphine alkaloids isolated from Hernandia nymphaeifolia have exhibited significant cytotoxic activities against various cancer cell lines, including P-388, KB16, A549, and HT-29.[2]

-

Hypotensive Activity: The related alkaloid hernandaline, isolated from Hernandia ovigera, has been reported to possess hypotensive (blood pressure lowering) activity.